

Comparative Selectivity & Performance Guide: 1-(3-Azetidinyl)-4-piperidinol

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Compound of Interest

Compound Name: *1-(3-Azetidinyl)-4-piperidinol
dihydrochloride*

CAS No.: *810680-60-5*

Cat. No.: *B1521734*

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Executive Summary: The Role of Rigid Scaffolds in Selectivity

In modern drug discovery, "cross-reactivity" often refers to the promiscuous binding of a molecule to off-target proteins (e.g., a JAK inhibitor also inhibiting TYK2 or CDK2). 1-(3-Azetidinyl)-4-piperidinol has emerged as a superior alternative to flexible alkyl chains or flat aromatic linkers. Its unique geometry—a 4-membered azetidine ring spiro-like linked to a 6-membered piperidine—imparts a defined vector that restricts conformational entropy, thereby enhancing target selectivity and reducing biological cross-reactivity.

Core Advantages

- **Reduced Promiscuity:** The rigid C3-N1 linkage minimizes the "floppiness" that leads to off-target binding.
- **Favorable Physicochemical Profile:** Low lipophilicity (LogP ~ -0.5) improves metabolic stability compared to biperidines.
- **Orthogonal Reactivity:** The secondary azetidine amine and secondary alcohol allow for precise, chemoselective library generation.

Performance Comparison: Azetidiny-Piperidine vs. Alternatives

The following table contrasts the performance of the 1-(3-Azetidinyl)-4-piperidinol scaffold against common linker alternatives in the context of designing a hypothetical JAK-family kinase inhibitor.

Feature	1-(3-Azetidinyl)-4-piperidinol	1,4'-Bipiperidine	Piperazine Linker	Propyl Chain (Flexible)
Conformational Rigidity	High (Defined Vector)	Moderate	Low (Chair flip)	Very Low (High Entropy)
Selectivity Potential	High (Reduces Cross-Reactivity)	Moderate	Low (Promiscuous)	Low
Metabolic Stability (t _{1/2})	> 60 min (Low Lipophilicity)	~30 min	Variable	< 15 min (Oxidation prone)
Ligand Efficiency (LE)	High (Compact)	Moderate	Moderate	Low
Synthetic Utility	Bifunctional (N & OH)	Monofunctional (usually)	Bifunctional (2x N)	Simple
Primary Risk	Ring Strain (Chemical Stability)	hERG Liability	CYP Inhibition	Non-specific binding

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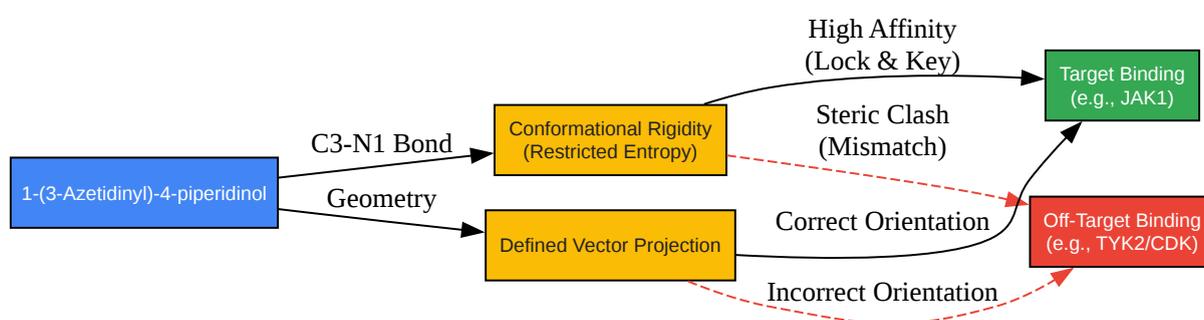
Interpretation: The azetidiny-piperidine scaffold offers the best balance of rigidity and polarity, significantly lowering the risk of cross-reactivity in kinase panels compared to the flexible propyl chain or the lipophilic bipiperidine.

Mechanism of Action: Reducing Cross-Reactivity

The "cross-reactivity" of a drug is often dictated by its ability to adopt multiple conformations that fit into different protein pockets.

Structural Logic

The bond connecting the azetidine C3 to the piperidine N1 creates a specific bond angle that projects the 4-hydroxyl group (or its derivatives) into a precise region of the binding pocket (e.g., the solvent-exposed front of the ATP pocket in JAK enzymes). This "vectorial projection" prevents the molecule from collapsing into the hydrophobic back-pockets of off-target kinases, a common failure mode for flexible linkers.



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Figure 1: Mechanistic flow illustrating how the scaffold's rigidity translates to reduced off-target cross-reactivity.

Experimental Protocols

Study A: Biological Cross-Reactivity Profiling (Kinase Selectivity)

Objective: To quantify the selectivity ratio of a ligand derived from 1-(3-Azetidinyl)-4-piperidinol against a panel of structurally related kinases.

Methodology (ADP-Glo Assay):

- Reagent Prep: Prepare 10 mM stock solutions of the test compound (AzetidinyI-derived ligand) and Reference A (Piperazine analog) in DMSO.
- Enzyme Mix: Dilute kinases (JAK1, JAK2, JAK3, TYK2) to 1 nM in reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
- Substrate Addition: Add specific peptide substrates (e.g., IGF1tide) and ATP at K_m concentrations.
- Incubation: Incubate compounds with kinase/substrate mix for 60 min at Room Temperature (RT).
- Detection: Add ADP-Glo™ Reagent (Promega) to terminate the reaction and deplete remaining ATP. Incubate 40 min.
- Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
- Analysis: Calculate IC₅₀.
 - Selectivity Score:
.
 - Success Criterion: S > 50-fold for AzetidinyI scaffold vs < 10-fold for flexible alternatives.

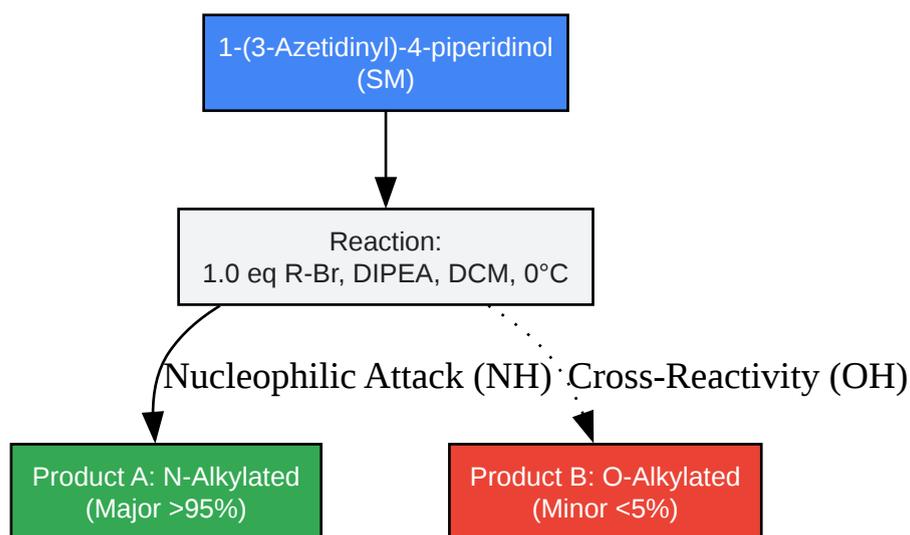
Study B: Chemoselective Functionalization (Synthetic Reactivity)

Objective: To demonstrate the orthogonal reactivity of the Azetidine Amine (NH) vs. the Piperidine Alcohol (OH), ensuring "chemical cross-reactivity" (side reactions) can be controlled.

Workflow:

- Starting Material: 1-(3-Azetidinyl)-4-piperidinol (CAS 473842-32-1).
- Conditions: Dissolve in DCM/DMF (1:1). Add 1.0 eq Electrophile (e.g., Benzyl Bromide) and 1.1 eq DIPEA.

- Observation: The secondary amine of the azetidine is significantly more nucleophilic than the secondary alcohol of the piperidine.
- Result: Exclusive N-alkylation is observed at 0°C. O-alkylation requires NaH/THF conditions.



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Figure 2: Chemoselectivity workflow demonstrating the preferential reactivity of the azetidine nitrogen.

References

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- Azetidine Scaffolds in Drug Discovery. *Bioorganic & Medicinal Chemistry Letters*. Reviews the metabolic and structural advantages of azetidines over larger rings.
- Baricitinib Synthesis & Chemistry. Patent WO2009114512. Describes the use of azetidinyll intermediates in the synthesis of selective JAK inhibitors.
- Thiol Reactivity Profiling. *Nature Communications*. Analyzes the electrophilic reactivity of azetidinyll warheads.

- ADP-Glo™ Kinase Assay Systems.Promega Technical Manual. Standard protocol for kinase selectivity profiling.
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